7-Tetradecen-2-one, (7Z)-

描述

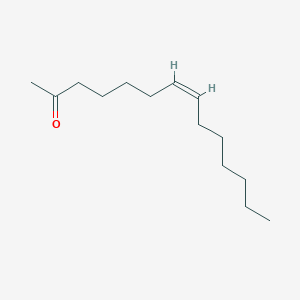

7-Tetradecen-2-one, (7Z)-: is an organic compound with the molecular formula C14H26O . It is a ketone with a double bond at the seventh carbon atom in the Z-configuration. This compound is known for its role as a pheromone in certain beetle species, particularly the Oriental beetle, where it is used to attract mates .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: One common method involves using as the starting material.

Wittig Reaction: Another method involves the Wittig reaction using methyllithium and 5-carboxypentyltriphenylphosphonium bromide to produce a mixture of (E)- and (Z)-7-tetradecen-2-one .

1-Octyne Lithium Salt: A third method uses 1-octyne lithium salt as a starting material, which undergoes a series of reactions to form the desired product.

Wacker Oxidation: This method involves the oxidation of (Z)-7-tetradecene using chromic acid or other oxidizing agents.

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The Wacker oxidation method is particularly favored for its efficiency and scalability .

化学反应分析

Types of Reactions:

Oxidation: 7-Tetradecen-2-one can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form .

Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles and appropriate solvents.

Major Products:

Oxidation: Products include various carboxylic acids and ketones.

Reduction: The primary product is .

Substitution: Products depend on the specific substituent introduced.

科学研究应用

Pheromone Applications in Pest Management

7-Tetradecen-2-one is primarily used as a pheromone for attracting and managing populations of certain beetles, notably the Oriental beetle (Anomala orientalis) and Japanese beetles (Popillia japonica). Its application in pest control is based on its ability to disrupt mating behaviors, thereby reducing pest populations.

Mating Disruption Techniques

Mating disruption is a technique that utilizes pheromones to interfere with the mating process of pests. The following methods highlight the application of (Z)-7-tetradecen-2-one:

- SPLAT® OrB : A specialized formulation that uses (Z)-7-tetradecen-2-one for effective mating disruption in Oriental beetles. Studies indicate that this formulation can significantly reduce beetle captures in treated areas compared to untreated controls .

| Treatment Type | Application Rate (g AI/ha) | Efficacy (%) |

|---|---|---|

| SPLAT® OrB | 2.5 | 70 |

| SPLAT® OrB | 5 | 85 |

| Plastic Dispenser | 5 | 75 |

Field Trials and Efficacy Studies

Several field trials have demonstrated the effectiveness of (Z)-7-tetradecen-2-one in controlling pest populations:

- In a study conducted over multiple blueberry farms, traps baited with (Z)-7-tetradecen-2-one captured significantly fewer Oriental beetles compared to control traps, indicating successful mating disruption .

- The use of rubber septa baited with 0.3 μg of this pheromone showed comparable attraction levels to male Oriental beetles, confirming its effectiveness in field settings .

Case Study 1: Blueberry Farms in New Jersey

In New Jersey, SPLAT® OrB was tested across three commercial blueberry farms. The study aimed to evaluate its effectiveness against traditional plastic dispensers:

- Methods :

- Pheromone treatments were applied at two rates: 2.5 g AI/ha and 5 g AI/ha.

- Trap captures were monitored weekly.

- Results :

Case Study 2: Mating Behavior Analysis

A detailed analysis was conducted on the mating behavior of Oriental beetles using (Z)-7-tetradecen-2-one:

- Setup : Virgin female beetles were placed in cages with access to males under controlled conditions.

- Findings :

Environmental Impact and Safety

Studies indicate that when used according to label directions, (Z)-7-tetradecen-2-one poses no significant risks to humans or non-target species. Its specificity as a pheromone minimizes ecological disruption while effectively managing pest populations .

作用机制

Pheromone Activity: 7-Tetradecen-2-one acts as a pheromone by binding to specific receptors in the antennae of beetles. This binding triggers a series of neural responses that lead to behavioral changes, such as attraction to the source of the pheromone .

Molecular Targets and Pathways: The primary molecular targets are olfactory receptors in the beetles. The pathways involved include signal transduction mechanisms that convert the chemical signal into a neural response .

相似化合物的比较

(E)-7-Tetradecen-2-one: This isomer has a different configuration at the double bond, leading to different biological activity.

7-Tetradecene: This compound lacks the ketone functional group, resulting in different chemical reactivity and biological properties.

Uniqueness: 7-Tetradecen-2-one, (7Z)- is unique due to its specific configuration and functional group, which confer its role as a pheromone and its reactivity in chemical reactions .

生物活性

7-Tetradecen-2-one, (7Z)- is an organic compound classified as a ketone with the molecular formula . It features a double bond at the seventh carbon atom in the Z-configuration. This compound is primarily recognized for its biological role as a pheromone in various beetle species, particularly the Oriental beetle (Anomala orientalis), where it functions to attract mates.

Chemical Structure and Properties

- Molecular Formula:

- Canonical SMILES:

CCCCCCC=CCCCCC(=O)C - Isomeric SMILES:

CCCCCC/C=C\CCCCC(=O)C

Biological Activity

7-Tetradecen-2-one exhibits significant biological activity, particularly in the realm of chemical signaling among insects. Its primary function is as a pheromone , which is crucial for mating behaviors in certain beetle species. The following sections detail its biological implications and applications.

Pheromonal Role

The compound serves as a sex pheromone that facilitates communication between male and female Oriental beetles. The attraction mechanism involves the release of this volatile compound into the environment, where it can be detected by conspecifics through olfactory receptors. Studies have demonstrated that both male and female beetles respond to this pheromone, which enhances mating success and reproductive efficiency.

Case Studies

- Oriental Beetle Attraction:

-

Comparative Studies on Isomers:

- Studies comparing 7-tetradecen-2-one with its (E)-isomer reveal notable differences in biological activity. While both compounds are pheromonal, their effectiveness varies based on structural configuration, highlighting the importance of stereochemistry in pheromone signaling.

Use in Pheromone Traps

The incorporation of 7-tetradecen-2-one into pheromone traps presents an environmentally friendly pest control strategy. The traps are designed to lure beetles without the use of harmful pesticides, thus minimizing ecological impact while effectively managing pest populations .

Safety and Environmental Impact

The use of 7-tetradecen-2-one in traps poses minimal risk to humans and non-target organisms when deployed according to label directions. Regulatory assessments have indicated that the compound does not exhibit significant toxicity, making it suitable for integrated pest management programs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 7-Tetradecen-2-one (7Z) | C14H26O | Pheromone for Oriental beetle |

| (E)-7-Tetradecen-2-one | C14H26O | Less effective as a pheromone |

| 7-Tetradecene | C14H28 | Lacks ketone functionality; different reactivity |

属性

IUPAC Name |

(Z)-tetradec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMGOCRWDJUCX-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888987 | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146955-45-5 | |

| Record name | (Z)-7-Tetradecen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146955-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146955455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Tetradecen-2-one, (7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECEN-2-ONE, (7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5954706T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。